3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a complex organic compound notable for its unique structural features, which include benzyl and methoxyphenyl substituents attached to an imidazo[2,1-f]purine core. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
This compound can be synthesized through various chemical methods and is available from chemical suppliers for research purposes. It is often used as a building block in organic synthesis and drug development.
3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione belongs to the class of imidazo[2,1-f]purines, which are heterocyclic compounds known for their diverse biological activities. These compounds are often studied for their potential therapeutic applications in treating various diseases.
The synthesis of 3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione can be achieved through several synthetic routes:
The choice of synthetic route often depends on the desired yield and purity of the final product. Reaction conditions typically include specific solvents such as dichloromethane or ethanol and may require catalysts like palladium or copper complexes to enhance reaction efficiency.
The molecular formula of 3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is , with a molecular weight of approximately 387.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C22H21N5O2 |
| Molecular Weight | 387.4 g/mol |
| IUPAC Name | 3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione |
| InChI | InChI=1S/C22H21N5O2/c1-15... |
| InChI Key | WGZZGCTZVUFVMB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N=C(C)C=CC=C(C)N(C)C=C(N)C |
3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione can participate in various chemical reactions:
These reactions allow for modifications of the compound that can enhance its biological activity or alter its physicochemical properties for specific applications.
The mechanism of action of 3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione likely involves interactions with specific molecular targets within biological systems. It may inhibit certain enzymes or receptors that play critical roles in various signaling pathways. For instance, it could potentially inhibit kinase activity or interact with DNA to exert therapeutic effects.
The compound exhibits properties typical of organic molecules with aromatic structures. Its solubility may vary based on solvent polarity and temperature.
Key chemical properties include:
These properties make it suitable for further derivatization and study in medicinal chemistry contexts.
3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione has a broad range of applications:
This compound's versatility makes it a valuable subject for ongoing research across multiple scientific disciplines.
CAS No.: 2134602-45-0
CAS No.: 119509-26-1
CAS No.: 14836-73-8
CAS No.: 32157-29-2
CAS No.: 467-14-1